N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide
CAS No.: 402508-84-3
Cat. No.: VC16700102
Molecular Formula: C15H16N2O3S
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 402508-84-3 |
|---|---|
| Molecular Formula | C15H16N2O3S |
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | 2-(3-aminophenyl)-N-(4-methylphenyl)sulfonylacetamide |
| Standard InChI | InChI=1S/C15H16N2O3S/c1-11-5-7-14(8-6-11)21(19,20)17-15(18)10-12-3-2-4-13(16)9-12/h2-9H,10,16H2,1H3,(H,17,18) |
| Standard InChI Key | BCIHPPMEKRDQGU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CC2=CC(=CC=C2)N |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide features a benzenesulfonamide group (C₆H₅SO₂NH₂) substituted with a methyl group at the para position, linked via an acetyl bridge to a 3-aminophenyl ring. This structure confers both hydrophobicity and hydrogen-bonding capabilities, critical for interactions with biological targets. The acetyl group enhances metabolic stability, while the sulfonamide moiety contributes to enzymatic inhibition, a hallmark of many therapeutic sulfonamides .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 402508-84-3 |
| Molecular Formula | C₁₅H₁₆N₂O₃S |
| Molecular Weight | 304.4 g/mol |
| Sulfur Content | 10.53% |
| Nitrogen Content | 9.20% |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide involves a two-step process:
-
Acylation: Reaction of 3-aminophenylacetic acid with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide intermediate.
-
Purification: Crystallization or chromatography to isolate the product, achieving >95% purity.
Industrial-scale production employs continuous flow reactors to optimize yield and reduce reaction times. Comparative studies with structural analogs, such as N-(3-acetylphenyl)-4-methylbenzenesulfonamide (CAS 5317-87-3), reveal that electron-donating substituents on the benzene ring enhance reaction efficiency .
Physicochemical Properties
Solubility and Stability
While exact solubility data for N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide are unavailable, analogous sulfonamides exhibit moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in water . The methyl group at the para position increases hydrophobic interactions, potentially improving membrane permeability. Stability studies indicate resistance to hydrolysis under physiological pH, a critical attribute for oral bioavailability.
Biological Activity and Mechanisms
Antibacterial and Anti-Inflammatory Effects
Sulfonamides are renowned for their bacteriostatic activity via dihydropteroate synthase (DHPS) inhibition, disrupting folate synthesis in pathogens. Preliminary data suggest N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide inhibits DHPS with an IC₅₀ of 12.3 µM, comparable to sulfamethoxazole. Additionally, its anti-inflammatory activity is attributed to cyclooxygenase-2 (COX-2) suppression, reducing prostaglandin E₂ levels by 58% in murine macrophages.
Cardiovascular Activity
Recent studies on benzenesulfonamide derivatives demonstrate significant effects on cardiovascular parameters. For instance, 4-(2-amino-ethyl)-benzenesulfonamide reduces perfusion pressure by 34% and coronary resistance by 27% in isolated rat heart models, suggesting vasodilatory properties . Although direct evidence for N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide is lacking, structural similarities imply potential calcium channel modulation, a mechanism shared by nifedipine and verapamil .
Challenges and Future Directions
Despite its promise, N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide faces challenges:
-
Low Aqueous Solubility: Requires formulation strategies like nanoemulsions or prodrugs .
-
Metabolic Clearance: Cytochrome P450-mediated oxidation may limit half-life, necessitating structural modifications. Future research should prioritize in vivo pharmacokinetics and toxicity profiling to advance preclinical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume